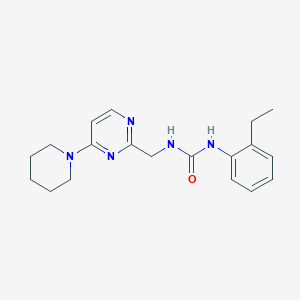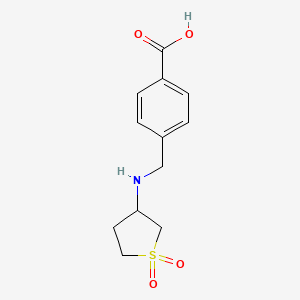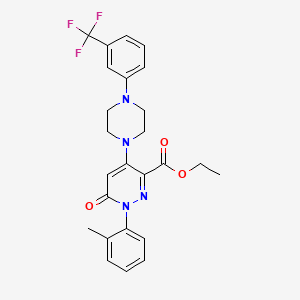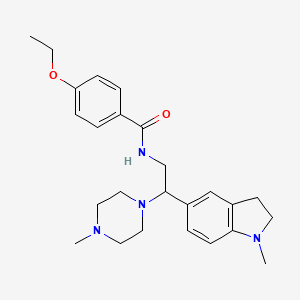
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as EPPU, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPU is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies as an inhibitor of protein kinase C (PKC) and DNA-dependent protein kinase (DNA-PK).
科学的研究の応用
Synthesis and Characterization
Chemical Reactions and Derivatives : The molecule has been explored in the context of its chemical synthesis and reactions. For instance, studies on pyrimidine derivatives have detailed reactions of similar compounds with phenyl isocyanate and phenyl isothiocyanate, resulting in various pyrimidine and urea derivatives with potential for further biological application (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979) Study on Pyrimidine Derivatives.
Biochemical Evaluation : Another line of research has synthesized and assessed similar compounds for antiacetylcholinesterase activity, exploring the optimization of pharmacophoric moieties to test compounds with greater conformational flexibility (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995) Flexible Urea Derivatives.
Biological Activities
Antimicrobial and Analgesic Activities : Research has also focused on the synthesis of new pyrimidines and their evaluation for antimicrobial and analgesic activities. This encompasses the development of compounds that, upon reaction with urea and other agents, exhibit promising biological activities (V. Tirlapur, Kashinath Noubade, 2010) Synthesis and Biological Activities.
Antibacterial Agents : Efforts to synthesize heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents have involved the reaction of precursor compounds with urea, yielding pyrimidine derivatives with high antibacterial activities (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013) Heterocyclic Compounds as Antibacterial Agents.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-2-15-8-4-5-9-16(15)22-19(25)21-14-17-20-11-10-18(23-17)24-12-6-3-7-13-24/h4-5,8-11H,2-3,6-7,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINFQPITUOQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613326.png)
![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)

![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)
![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)